(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide
Overview
Description
(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide is a useful research compound. Its molecular formula is C24H40N4O7S and its molecular weight is 528.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is a peg-based protac linker . PROTACs, or Proteolysis-Targeting Chimeras, are designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Biotin-PEG4-amide-Alkyne, as a PROTAC linker, plays a crucial role in the mechanism of PROTACs. It connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Biochemical Pathways
The biochemical pathways affected by Biotin-PEG4-amide-Alkyne are related to the ubiquitin-proteasome system. PROTACs exploit this intracellular system to selectively degrade target proteins . The degradation of these proteins can affect various biochemical pathways depending on the function of the target protein.
Pharmacokinetics
As a protac linker, its pharmacokinetic properties would be influenced by the properties of the two ligands it connects and the characteristics of the linker itself .
Result of Action
The molecular and cellular effects of Biotin-PEG4-amide-Alkyne’s action are related to the degradation of the target protein. By facilitating the degradation of specific proteins, it can influence the cellular processes in which these proteins are involved .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-(prop-2-ynylamino)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N4O7S/c1-2-8-25-22(30)7-10-32-12-14-34-16-17-35-15-13-33-11-9-26-21(29)6-4-3-5-20-23-19(18-36-20)27-24(31)28-23/h1,19-20,23H,3-18H2,(H,25,30)(H,26,29)(H2,27,28,31)/t19-,20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLJWRIKUZDUPV-JTAQYXEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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